molecular formula C8H7N3O2S B176382 Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 155087-15-3

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B176382
M. Wt: 209.23 g/mol
InChI Key: ZEWBGJXFMLNCFV-UHFFFAOYSA-N
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Description

“Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the CAS Number: 155087-15-3 . It has a molecular weight of 209.23 . The IUPAC name for this compound is methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 209.23 . The InChI code for this compound is 1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11) .

Scientific Research Applications

Heterocyclic Studies and Synthesis Techniques

  • Synthesis of Dipyrimidines : Clark and Hitiris (1984) developed methods to convert 5-aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters into thieno[2,3-d:4,5-d′]dipyrimidines using a variety of reagents, which could have implications for producing novel heterocyclic compounds with potential biological activities (Clark & Hitiris, 1984).

  • Development of Novel Fused Systems : Bakhite et al. (2005) focused on synthesizing novel pyridothienopyrimidine derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, which may serve as synthons for creating diverse polyheterocyclic systems with potential pharmacological properties (Bakhite, Al‐Sehemi, & Yamada, 2005).

  • Antimicrobial Activity of Pyrimidine Derivatives : Kolisnyk et al. (2015) synthesized a series of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and evaluated their antimicrobial activity, revealing significant activity against specific strains of microorganisms (Kolisnyk et al., 2015).

Synthetic Methodologies for Derivatives

  • Solid-Phase Synthetic Methods : Ahn and Jeon (2021) described a solid-phase synthetic method for N-alkyl-4-alkylamino-6-arylthieno[3,2-d]pyrimidine-2-carboxamide derivatives, using the biologically active 6-phenylthieno[3,2-d]pyrimidine scaffold. This methodology could facilitate the rapid synthesis of compounds for biological testing (Ahn & Jeon, 2021).

  • Synthesis and Antioxidant Activity : Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity, indicating the potential for these compounds to serve as antioxidants or in other therapeutic capacities (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Potential Biological and Pharmacological Applications

  • LIMK1 Inhibition : Sleebs et al. (2011) identified a series of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as inhibitors of LIM kinase 1 (LIMK1), showcasing the therapeutic potential of these compounds in disease states where LIMK1 is implicated (Sleebs et al., 2011).

  • Analgesic Properties Optimization : Ukrainets et al. (2015) explored chemical modifications of pyrido[1,2-a]pyrimidine derivatives to enhance their analgesic properties, indicating the versatility of thienopyrimidine scaffolds in developing new analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P280;P301+P312 . It is recommended to handle this compound with care and appropriate safety measures.

properties

IUPAC Name

methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-13-8(12)5-2-4-6(9)10-3-11-7(4)14-5/h2-3H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWBGJXFMLNCFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617967
Record name Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate

CAS RN

155087-15-3
Record name Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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